![molecular formula C18H17NO5S2 B2830473 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate CAS No. 331461-15-5](/img/structure/B2830473.png)
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate
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Description
Scientific Research Applications
Thioacetalization and Protection of Carbonyl Compounds
- Researchers have used 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate as a nonthiolic, odorless 1,3-propanedithiol equivalent in the p-dodecylbenzenesulfonic acid-catalyzed thioacetalization of various aldehydes and ketones in water .
Chemoselective Protection of Aldehydes
- Chemoselectivity refers to the ability to selectively protect specific functional groups in the presence of others. This compound has been employed for the highly chemoselective protection of aldehydes, demonstrating its utility in synthetic chemistry .
- The protection of aldehydes as thioacetals using catalytic amounts of iodine has also been achieved with this compound .
Catalytic Applications
- Researchers have explored the use of this compound in catalytic reactions. For instance:
- A Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst facilitated thioacetalization and transthioacetalization of carbonyl compounds and O,O-acetals in water at room temperature .
- Tungstophosphoric acid (H3PW12O40) served as an effective and highly selective catalyst for thioacetalization of aldehydes, ketones, acetals, and acylals in excellent yields without the need for a solvent .
Oxathiolane and Dithiolane Derivatives
- By using this compound, researchers have converted carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives. These derivatives have applications in synthetic chemistry and functional group protection .
Sterically Hindered Carbonyl Compounds
- Sterically hindered carbonyl compounds were successfully converted to the corresponding thioacetals using this compound in refluxing petroleum ether .
Solvent-Free Reactions
- The compound’s use in reactions without organic solvents is noteworthy. For instance:
properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-23-15-11-13(18-25-7-8-26-18)10-14(19(21)22)17(15)24-16(20)9-12-5-3-2-4-6-12/h2-6,10-11,18H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHIHBPIDKUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)CC2=CC=CC=C2)[N+](=O)[O-])C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate |
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